molecular formula C6H10O3 B14314933 4-Hydroperoxy-4-methylpent-2-yn-1-ol CAS No. 113689-76-2

4-Hydroperoxy-4-methylpent-2-yn-1-ol

Cat. No.: B14314933
CAS No.: 113689-76-2
M. Wt: 130.14 g/mol
InChI Key: UXQONWYGVIPSCY-UHFFFAOYSA-N
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Description

4-Hydroperoxy-4-methylpent-2-yn-1-ol is an organic compound characterized by the presence of a hydroperoxy group (-OOH) and an alkyne group (triple bond) within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroperoxy-4-methylpent-2-yn-1-ol typically involves the oxidation of 4-methylpent-2-yn-1-ol. One common method is the photo-oxidation process, where singlet oxygen ((^1O_2)) is used to oxidize the precursor compound . The reaction conditions often include the use of a solvent such as dichloromethane and a photosensitizer to generate singlet oxygen.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This could include continuous flow reactors for efficient and controlled oxidation processes.

Chemical Reactions Analysis

Types of Reactions

4-Hydroperoxy-4-methylpent-2-yn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex peroxides or other oxidized products.

    Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group (-OH).

    Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Singlet oxygen ((^1O_2)), hydrogen peroxide (H(_2O_2)), and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of more complex peroxides.

    Reduction: Conversion to 4-methylpent-2-yn-1-ol.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-Hydroperoxy-4-methylpent-2-yn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroperoxy-4-methylpent-2-yn-1-ol primarily involves its ability to generate reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. This can lead to oxidative stress in biological systems, affecting various molecular targets and pathways. The compound’s reactivity with other molecules can result in the formation of radicals and other reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpent-2-yn-1-ol: The precursor compound without the hydroperoxy group.

    4-Hydroperoxy-4-methylpent-2-en-1-ol: A similar compound with a double bond instead of a triple bond.

    4-Hydroperoxy-4-methylpentane: A saturated analog with no multiple bonds.

Uniqueness

4-Hydroperoxy-4-methylpent-2-yn-1-ol is unique due to the presence of both a hydroperoxy group and an alkyne group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

113689-76-2

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

4-hydroperoxy-4-methylpent-2-yn-1-ol

InChI

InChI=1S/C6H10O3/c1-6(2,9-8)4-3-5-7/h7-8H,5H2,1-2H3

InChI Key

UXQONWYGVIPSCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CCO)OO

Origin of Product

United States

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